molecular formula C14H16N2O4 B12547685 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-05-9

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione

Cat. No.: B12547685
CAS No.: 828913-05-9
M. Wt: 276.29 g/mol
InChI Key: WJZUIGLHEORSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes an ethenyloxy group, a methoxyphenyl diazenyl group, and a pentane-2,4-dione backbone

Preparation Methods

The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with pentane-2,4-dione to form the diazenyl intermediate. This intermediate is then reacted with ethenyloxy compounds under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The ethenyloxy group and diazenyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

CAS No.

828913-05-9

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-ethenoxy-3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione

InChI

InChI=1S/C14H16N2O4/c1-4-20-9-13(18)14(10(2)17)16-15-11-5-7-12(19-3)8-6-11/h4-8,14H,1,9H2,2-3H3

InChI Key

WJZUIGLHEORSLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.